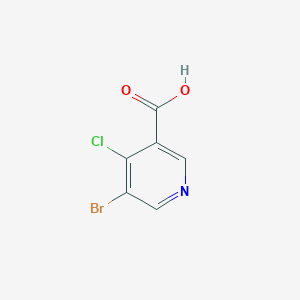

5-Bromo-4-chloronicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEYIMKNQTWXCNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001259290 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256790-85-8 | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256790-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-bromo-4-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001259290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-chloropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloronicotinic acid, a halogenated pyridine carboxylic acid, is a key structural motif and versatile building block in modern medicinal chemistry and drug discovery. Its strategic placement of chloro and bromo substituents on the pyridine ring, coupled with the carboxylic acid handle, provides a trifecta of reactive sites for molecular elaboration. This guide offers a comprehensive overview of its chemical properties, analytical characterization, and reactivity profile, providing researchers with the foundational knowledge required to effectively utilize this compound in complex synthetic endeavors. While specific experimental data for this isomer is not widely published, this paper will establish its properties based on established chemical principles and available data for structurally related analogs.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, whose utility is defined by its structural and electronic characteristics. The electron-withdrawing nature of the nitrogen atom, two halogen substituents, and the carboxylic acid group renders the pyridine ring electron-deficient, influencing its reactivity in subsequent chemical transformations.

dot

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 5-Bromo-4-chloropyridine-3-carboxylic acid | |

| CAS Number | 1256790-85-8 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=N1)Br)Cl)C(=O)O | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Hazard Information | H302 (Harmful if swallowed), H315 (Causes skin irritation) |

Spectroscopic and Analytical Characterization

Accurate characterization is paramount for ensuring the identity and purity of starting materials in a synthetic workflow. The following sections detail the expected spectroscopic signatures for this compound based on established principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals in the aromatic region for the two protons on the pyridine ring. Due to the electron-withdrawing effects of the nitrogen and halogen atoms, these protons will be deshielded, appearing at a downfield chemical shift, likely between 8.0 and 9.5 ppm. Each signal should appear as a singlet or a very finely split doublet, depending on the coupling constant. The acidic proton of the carboxylic acid will appear as a broad singlet, typically at a very downfield position (>10 ppm), and its position can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide direct insight into the carbon skeleton. Six distinct signals are expected:

-

Carboxylic Carbon (C=O): This signal will be the most downfield, typically in the 165-175 ppm range.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (approx. 120-160 ppm). The carbons directly attached to the electronegative halogens (C-Br and C-Cl) and nitrogen will be significantly influenced, leading to characteristic shifts that can be predicted using computational models or inferred from databases of similar compounds.

-

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition.

-

Expected Molecular Ion Peak: Due to the presence of bromine and chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺ with predictable relative intensities, unequivocally confirming the presence of one bromine and one chlorine atom. The nominal mass of the most abundant isotopologue (with ⁷⁹Br and ³⁵Cl) is 235 amu.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Key Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band is expected in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption should appear around 1700-1730 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands of variable intensity are expected in the 1400-1600 cm⁻¹ region.

-

C-Cl and C-Br Stretches: These absorptions appear in the fingerprint region, typically below 800 cm⁻¹.

-

Synthesis and Reactivity

Synthetic Pathways

dot

Caption: Conceptual workflow for the synthesis of the target compound.

Reactivity Profile and Applications in Drug Development

The true value of this compound for medicinal chemists lies in its versatile reactivity, which allows for selective functionalization at three key positions.

-

Carboxylic Acid (Position 3): The carboxyl group is readily converted into a wide range of functionalities, including esters, amides, and acyl halides. This is a cornerstone of library synthesis, allowing for the introduction of diverse R-groups to probe structure-activity relationships (SAR).

-

Bromo Group (Position 5): The C-Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Its reactivity makes it particularly suitable for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the efficient formation of C-C, C-N, and C-O bonds, enabling the construction of complex biaryl and heteroaryl scaffolds often found in kinase inhibitors and other targeted therapies.

-

Chloro Group (Position 4): The C-Cl bond is generally less reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This differential reactivity is a powerful tool for synthetic chemists, as it allows for sequential, site-selective couplings. For example, a Suzuki coupling can be performed selectively at the C-Br position, leaving the C-Cl bond intact for a subsequent, different coupling reaction under more forcing conditions.

dot

Caption: Key reaction pathways for this compound.

This ability to act as a versatile scaffold makes this compound an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in oncology and inflammatory diseases where substituted pyridine cores are prevalent.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. It is classified as harmful if swallowed and causes skin irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. The compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere to ensure its stability.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in pharmaceutical research. Its well-defined reactive sites—the carboxylic acid, the highly reactive bromo substituent, and the less reactive chloro substituent—provide a strategic platform for the synthesis of complex molecules through sequential and site-selective modifications. While detailed experimental data in the public domain is sparse, its chemical properties can be reliably inferred from the foundational principles of organic chemistry. This guide provides the necessary technical framework for researchers to confidently incorporate this versatile building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Nicotinic Acids

In the landscape of modern medicinal chemistry, halogenated heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, 5-Bromo-4-chloronicotinic acid (CAS Number: 1256790-85-8), a di-halogenated pyridine derivative, has emerged as a building block of significant interest. Its strategic placement of bromine and chlorine atoms, coupled with the carboxylic acid functionality, offers a trifecta of reactive sites for diverse chemical transformations. This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, synthesis, reactivity, and potential applications, with a focus on empowering researchers in the field of drug discovery and development. The presence of two distinct halogen atoms allows for selective and sequential functionalization, a key advantage in the synthesis of complex molecular architectures.

Physicochemical Properties

This compound is a solid at room temperature, and its fundamental properties are summarized in the table below. These characteristics are crucial for its handling, storage, and application in various reaction conditions.

| Property | Value | Source |

| CAS Number | 1256790-85-8 | [1][2] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [1] |

| Alternative Names | 5-Bromo-4-chloro-3-pyridinecarboxylic acid | - |

| Purity | Typically >95% | [2] |

Synthesis of this compound: A Proposed Strategy

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

Step 1: Synthesis of 4-Chloronicotinic Acid

-

To a reaction vessel, add 4-hydroxynicotinic acid.

-

Slowly add phosphorus oxychloride (POCl₃) at a controlled temperature (e.g., 0 °C).

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

After completion, carefully quench the reaction mixture with ice water.

-

Adjust the pH to precipitate the 4-chloronicotinic acid product.

-

Filter, wash with cold water, and dry the solid to obtain the intermediate.

Step 2: Bromination of 4-Chloronicotinic Acid

-

In a suitable solvent (e.g., a strong acid like sulfuric acid), dissolve the 4-chloronicotinic acid from Step 1.

-

Add a brominating agent, such as N-bromosuccinimide (NBS) or liquid bromine, portion-wise. The presence of a Lewis acid catalyst may be beneficial.

-

Heat the reaction mixture and stir for an extended period, monitoring for the formation of the desired product.

-

Upon completion, pour the reaction mixture onto ice and neutralize to precipitate the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its potential for selective functionalization at three key positions: the carboxylic acid, the bromine-substituted carbon, and the chlorine-substituted carbon. This makes it a highly valuable scaffold for creating diverse molecular libraries for drug screening.

Reactivity at the Halogenated Positions

The differential reactivity of the C-Br and C-Cl bonds is a key feature of this molecule. Generally, the C-Br bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This allows for selective functionalization at the 5-position.

Suzuki-Miyaura Cross-Coupling: The bromine at the 5-position is an excellent handle for Suzuki-Miyaura coupling reactions, enabling the formation of a C-C bond with a wide variety of boronic acids and esters.[3] This is a powerful method for introducing aryl or heteroaryl moieties, which are common features in many drug molecules.

Caption: Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: The C-Br bond can also participate in Buchwald-Hartwig amination reactions to form C-N bonds.[4] This is a crucial transformation for synthesizing anilines and other amine-containing structures prevalent in pharmaceuticals. The C-Cl bond could potentially undergo amination under more forcing conditions, allowing for sequential amination.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a variety of other functional groups, such as esters, amides, and acid chlorides. This allows for the introduction of diverse side chains and the linkage to other molecular fragments.

Characterization and Spectroscopic Data

While experimental spectroscopic data for this compound is not widely published, predictions can be made based on the analysis of similar structures.

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Two aromatic protons would be expected in the pyridine region (typically δ 7.5-9.0 ppm), likely appearing as singlets or doublets with small coupling constants. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). A reference spectrum for the specific CAS number is noted to be available from some suppliers, which would confirm the exact shifts and coupling patterns.[5] |

| ¹³C NMR | Six distinct carbon signals would be anticipated. The carbonyl carbon of the carboxylic acid would be the most downfield signal (around 165-175 ppm). The five aromatic carbons would appear in the region of approximately 120-155 ppm. |

| Mass Spectrometry (MS) | The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight (236.45 g/mol ), with accompanying peaks at M+2 and M+4 due to the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands would include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and C=C and C=N stretching vibrations in the aromatic region (around 1400-1600 cm⁻¹). |

Safety and Handling

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[6]

-

Irritant: Assumed to be an irritant to the eyes, skin, and respiratory system.[6][7] In case of contact, rinse the affected area with plenty of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[7]

Always consult the material safety data sheet (MSDS) from the supplier before handling this compound.

Conclusion and Future Outlook

This compound represents a strategically designed building block with significant potential for the synthesis of complex, biologically active molecules. Its di-halogenated nature allows for selective and sequential functionalization through well-established cross-coupling and other transformations. While detailed synthetic and application data for this specific compound are still emerging, the principles of its reactivity are well-grounded in the extensive chemistry of related halogenated pyridines. As the demand for novel and diverse chemical matter in drug discovery continues to grow, versatile scaffolds like this compound will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.

References

- Wu, H. & Hynes, J., Jr. Org. Lett., 2010, 12, 1192.

- Vilaivan, T. Tetrahedron Lett., 2006, 47, 6739.

- Wipf, P. & Maciejewski, J. P. Org. Lett., 2008, 10, 4383.

- You, C., Yao, F., Yan, T. & Cai, M. RSC Adv., 2016, 6, 43605.

- Shen, X., Hyde, A. M. & Buchwald, S. L. J. Am. Chem. Soc., 2010, 132, 14076.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Available from: [Link]

-

C&EN. The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.

-

Sunway Pharm Ltd. This compound - CAS:1256790-85-8. Available from: [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]

-

NIST. 5-Bromo-2-chlorobenzoic acid. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

-

J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]

-

Frontier Specialty Chemicals. This compound. Available from: [Link]

-

SpectraBase. 5-Bromonicotinic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

-

Organic Chemistry Portal. Buchwald-Hartwig Amination. Available from: [Link]

-

NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

Sources

- 1. 5-Bromonicotinic acid(20826-04-4) MS [m.chemicalbook.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. This compound(1256790-85-8) 1H NMR [m.chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

structure of 5-Bromo-4-chloronicotinic acid

An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid: Structure, Synthesis, and Application in Modern Drug Discovery

Executive Summary

This compound is a polysubstituted pyridine derivative that serves as a highly versatile and valuable building block in the fields of medicinal chemistry and agrochemical synthesis. Its strategic arrangement of a carboxylic acid, a bromine atom, and a chlorine atom on the pyridine core provides a unique combination of reactivity and functionality. The differential reactivity of the carbon-halogen bonds allows for selective, sequential modifications, making it an ideal scaffold for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical structure, outlines a logical synthetic pathway with detailed protocols, discusses methods for its structural verification, and explores its reactivity and applications, particularly within the context of drug discovery and development.

Foundational Chemical Profile

A precise understanding of the foundational properties of a synthetic building block is paramount for its effective utilization in complex synthetic campaigns.

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity is the first step in ensuring reproducible and accurate scientific work. The key identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 1256790-85-8[1][2] |

| IUPAC Name | 5-Bromo-4-chloropyridine-3-carboxylic acid |

| Molecular Formula | C₆H₃BrClNO₂[1][2] |

| Molecular Weight | 236.45 g/mol [2] |

| SMILES | O=C(O)c1c(Cl)c(Br)cnc1 |

| MDL Number | MFCD18257862[1] |

Core Molecular Structure

The structural arrangement of functional groups dictates the molecule's reactivity. This compound is a derivative of nicotinic acid (pyridine-3-carboxylic acid) with halogen substituents at the C4 and C5 positions.

Caption: 2D .

Physicochemical Properties

These properties are critical for determining appropriate reaction conditions, purification methods, and storage protocols.

| Property | Value / Condition | Reference |

| Physical State | Solid powder | N/A |

| Storage | Inert atmosphere, 2-8°C | [3] |

| Alternative Storage | Sealed in dry, Room Temperature | [2] |

The Strategic Synthesis of a Polysubstituted Pyridine

The synthesis of multi-halogenated pyridines requires careful strategic planning. Direct, regioselective halogenation of the parent nicotinic acid is often challenging and can lead to a mixture of products. Therefore, a more controlled, stepwise approach is typically employed.

Rationale for Synthetic Strategy

The direct bromination of nicotinic acid, often achieved with bromine and thionyl chloride, is a known method for producing 5-bromonicotinic acid.[4][5] However, introducing a second, different halogen at a specific position (e.g., chlorine at C4) via electrophilic aromatic substitution is synthetically challenging due to the deactivating nature of the pyridine nitrogen and the existing substituents. A more robust and regioselective strategy involves the synthesis of a precursor that already contains the desired substitution pattern, which can then be converted to the target carboxylic acid. The oxidation of the corresponding aldehyde, 5-Bromo-4-chloronicotinaldehyde, is a highly effective and direct terminal step.[6]

Proposed Synthetic Pathway: Oxidation

This workflow illustrates the conversion of the aldehyde precursor to the final carboxylic acid product, a common and reliable transformation in organic synthesis.

Caption: Synthetic workflow for the oxidation of an aldehyde to a carboxylic acid.

Detailed Experimental Protocol: Oxidation of 5-Bromo-4-chloronicotinaldehyde

This protocol is designed to be self-validating, with clear steps and rationales to ensure reproducibility and safety.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 5-Bromo-4-chloronicotinaldehyde (1.0 eq) in a suitable solvent such as acetone or a mixture of tert-butanol and water.

-

Causality: The choice of solvent is critical to ensure the solubility of both the organic substrate and the inorganic oxidizing agent.

-

-

Addition of Oxidant: Cool the solution to 0-5°C using an ice bath. Prepare a solution of potassium permanganate (KMnO₄, ~1.1-1.5 eq) in water and add it dropwise to the aldehyde solution, maintaining the internal temperature below 10°C.

-

Causality: The slow, controlled addition of the strong oxidant at a low temperature is essential to prevent exothermic side reactions and potential over-oxidation, thereby maximizing the yield of the desired carboxylic acid.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the purple permanganate color and the formation of a brown manganese dioxide (MnO₂) precipitate. Thin Layer Chromatography (TLC) can be used to confirm the consumption of the starting material.

-

Workup and Quenching: Once the reaction is complete, quench the excess KMnO₄ by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or by bubbling sulfur dioxide (SO₂) gas through the mixture until the purple color disappears completely.

-

Causality: Quenching is a critical safety and purification step. It neutralizes the reactive oxidizing agent, preventing unwanted side reactions during product isolation.

-

-

Isolation: Filter the mixture through a pad of Celite® to remove the MnO₂ precipitate. Wash the filter cake with the reaction solvent. Acidify the filtrate to pH 2-3 with a cooled solution of hydrochloric acid (e.g., 2N HCl).

-

Causality: The target compound is a carboxylic acid, which is soluble in its carboxylate salt form at basic or neutral pH. Acidification protonates the carboxylate, causing the neutral, less soluble carboxylic acid to precipitate out of the aqueous solution.

-

-

Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound. The purity can be assessed by HPLC and NMR, and recrystallization from a suitable solvent like ethanol/water can be performed if necessary.

Spectroscopic Characterization and Structural Verification

Unambiguous structural confirmation is essential. A combination of spectroscopic techniques provides a complete picture of the molecule's identity and purity.

Mass Spectrometry (MS)

For a molecule containing one bromine and one chlorine atom, the mass spectrum will exhibit a characteristic isotopic cluster for the molecular ion peak. This pattern is a definitive signature of the compound's elemental composition.

| Ion | Isotopic Composition | Expected m/z (relative) | Relative Intensity (%) |

| [M]⁺ | ¹²C₆³H₃⁷⁹Br³⁵Cl¹⁶O₂ | 235 | ~77 |

| [M+2]⁺ | Contains one ³⁷Cl or ⁸¹Br | 237 | 100 |

| [M+4]⁺ | Contains one ³⁷Cl and one ⁸¹Br | 239 | ~24 |

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to be simple and diagnostic. It should show two signals in the aromatic region, corresponding to the two protons on the pyridine ring (at C2 and C6). These protons will likely appear as singlets or narrow doublets due to the lack of adjacent protons. A broad singlet, typically downfield (>10 ppm), will correspond to the acidic proton of the carboxylic acid group.

-

¹³C NMR: The spectrum should display six distinct signals, one for each carbon atom in the unique electronic environments of the substituted pyridine ring and the carboxyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ (O-H stretch of the carboxylic acid), a sharp, strong peak around 1700-1725 cm⁻¹ (C=O stretch of the carboxylic acid), and several peaks in the 1400-1600 cm⁻¹ region (C=C and C=N aromatic ring stretches).

Reactivity and Synthetic Utility in Drug Development

The true value of this compound lies in its utility as a synthetic intermediate. Its functional groups provide multiple handles for elaboration into more complex drug-like molecules.

The Role of Halogenation in Medicinal Chemistry

The incorporation of halogen atoms is a well-established strategy in drug design.[7] Chlorine and bromine can modulate a molecule's physicochemical properties, such as lipophilicity (LogP) and metabolic stability.[6] They can also participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The presence of two different halogens in this compound offers the potential for differential reactivity in cross-coupling reactions.[6]

Key Transformation 1: Acyl Chloride Formation

Activation of the carboxylic acid is often the first step in derivatization. Conversion to the highly reactive acyl chloride facilitates subsequent reactions with nucleophiles like amines or alcohols to form amides and esters, respectively.

Caption: Workflow for the activation and derivatization of the carboxylic acid.

-

Protocol Insight: The reaction is typically performed by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM), often with a catalytic amount of N,N-dimethylformamide (DMF).[8][9][10] The resulting acyl chloride is often highly reactive and moisture-sensitive and is typically used immediately in the next synthetic step without purification.[10]

Key Transformation 2: Site-Selective Cross-Coupling

A major advantage of this building block is the presence of two different carbon-halogen bonds (C-Br and C-Cl). The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This differential reactivity allows for selective functionalization at the C5 position while leaving the C4 position available for a subsequent, different coupling reaction under more forcing conditions. This strategy is a cornerstone of modern synthetic chemistry for building molecular complexity efficiently.

Caption: Conceptual workflow for sequential, site-selective cross-coupling.

Safety and Handling

Proper handling of all chemical reagents is essential for laboratory safety. Based on data for related halogenated nicotinic acids, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to maintain stability and prevent decomposition.[3]

Conclusion

This compound is more than a simple chemical; it is a sophisticated synthetic tool. Its structure is strategically designed for versatility, offering multiple points for chemical modification. The carboxylic acid provides a reliable anchor for building amide and ester linkages, while the differentially reactive halogen atoms open the door to advanced synthetic strategies like sequential cross-coupling. For researchers and scientists in drug development, a thorough understanding of this molecule's structure, synthesis, and reactivity is key to unlocking its full potential in the creation of novel, complex, and potentially therapeutic agents.

References

-

Alachem Co., Ltd. 20826-04-4 | 5-Bromonicotinic acid. [Link]

-

PubChem. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. [Link]

-

Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

-

PubChemLite. Methyl 5-bromo-4-chloronicotinate (C7H5BrClNO2). [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. This compound - CAS:1256790-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 3. 1256790-85-8|this compound|BLD Pharm [bldpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 6. 5-Bromo-4-chloronicotinaldehyde | 1060802-24-5 | Benchchem [benchchem.com]

- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

5-Bromo-4-chloronicotinic Acid: A Comprehensive Technical Guide to Safe Handling and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-4-chloronicotinic acid is a halogenated pyridine derivative that serves as a versatile building block in modern organic synthesis. Its strategic placement of bromo and chloro substituents, alongside a carboxylic acid moiety, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides an in-depth overview of the critical safety and handling procedures for this compound, alongside a detailed exploration of its synthetic utility, grounded in established chemical principles. The information presented herein is intended to empower researchers to utilize this compound safely and effectively in their drug discovery and development endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and application in experimental work.

| Property | Value | Source |

| CAS Number | 1256790-85-8 | [1][2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |

| Molecular Weight | 236.45 g/mol | [1][2][4] |

| Appearance | White to off-white powder or crystal | [5] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Safety and Handling

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound should be handled as a substance with the following potential hazards:

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[6]

Personal Protective Equipment (PPE)

Adherence to stringent PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory:

-

Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[7]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.

-

Respiratory Protection: In case of inadequate ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.

Engineering Controls and Safe Handling Practices

-

Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Avoid Dust Formation: Minimize the generation of dust when weighing or transferring the solid material.

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of accidental exposure, the following first aid procedures should be followed immediately:

-

After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek medical attention.

Spill and Waste Management

-

Spill Cleanup: In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Storage and Incompatibilities

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Storage under an inert atmosphere at 2-8°C is recommended.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

Synthetic Applications and Experimental Protocols

The synthetic utility of this compound stems from its trifunctional nature. The bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, the carboxylic acid allows for amide bond formation and other derivatizations, and the chloro group can also participate in nucleophilic substitution reactions, often under different conditions than the bromo group.

Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[8][9][10] In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective functionalization at the 5-position.

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2-3 equivalents)

-

Degassed solvent (e.g., DMF, Dioxane/Water mixture)[8]

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

1M HCl

-

Brine

Procedure:

-

Reaction Setup: In a dry flask, combine this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent.

-

Reaction: Heat the mixture to 80-100°C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Cool the reaction to room temperature.

-

If using DMF, dilute with water and acidify to pH 3-4 with 1M HCl to precipitate the product. Filter the solid, wash with water, and dry.

-

If using a biphasic solvent system, dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]

-

-

Purification: Purify the crude product by recrystallization or column chromatography.

Diagram of Suzuki-Miyaura Coupling Workflow:

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Amide Bond Formation

The carboxylic acid group of this compound readily undergoes amide coupling reactions with primary and secondary amines. This is a fundamental transformation in medicinal chemistry for the synthesis of a wide array of bioactive molecules.[11][12][13] The use of a coupling agent is necessary to activate the carboxylic acid and facilitate the reaction.[14]

This protocol outlines a general procedure for the amide coupling of this compound with an amine using a carbodiimide coupling agent.

Materials:

-

This compound

-

Amine (primary or secondary, 1-1.2 equivalents)

-

Coupling agent (e.g., EDC or DCC, 1.1-1.5 equivalents)

-

Base (e.g., DIPEA or TEA, 2-3 equivalents, if starting with an amine salt)

-

Anhydrous solvent (e.g., DMF or DCM)

-

Water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Brine

Procedure:

-

Reaction Setup: Dissolve this compound in the anhydrous solvent.

-

Reagent Addition: Add the amine, followed by the coupling agent. If an amine salt is used, add the base.

-

Reaction: Stir the reaction mixture at room temperature for 8-16 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography or recrystallization.

Diagram of Amide Coupling Workflow:

Caption: A generalized workflow for amide bond formation.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of novel compounds in drug discovery and materials science. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its responsible and effective use. The synthetic protocols outlined in this guide for Suzuki-Miyaura coupling and amide bond formation provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop innovative molecules with potential therapeutic applications.

References

- 1. 1256790-85-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | [frontierspecialtychemicals.com]

- 3. This compound - CAS:1256790-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Amide Synthesis [fishersci.dk]

- 12. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hepatochem.com [hepatochem.com]

- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

5-Bromo-4-chloronicotinic acid as a synthetic building block.

An In-depth Technical Guide to 5-Bromo-4-chloronicotinic Acid as a Synthetic Building Block

Abstract

This compound (CAS No: 1256790-85-8) is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its unique trifunctional nature—possessing a carboxylic acid, a reactive bromine atom, and a less reactive chlorine atom on a pyridine scaffold—allows for sequential and site-selective modifications. This guide provides an in-depth analysis of its chemical properties, core reactivity, and application in advanced organic synthesis. We will explore the mechanistic underpinnings of its differential reactivity in palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of a Trifunctional Pyridine

The pyridine ring is a privileged scaffold in drug discovery and agrochemicals, prized for its metabolic stability and ability to engage in hydrogen bonding. Halogenated pyridines, in particular, serve as powerful intermediates for carbon-carbon and carbon-heteroatom bond formation. This compound emerges as a particularly strategic building block due to the orthogonal reactivity of its three functional groups.

The bromine atom at the 5-position is highly susceptible to oxidative addition by palladium(0) catalysts, making it the primary site for cross-coupling reactions. The chlorine atom at the 4-position is comparatively inert under typical conditions, allowing it to be retained for subsequent transformations. Finally, the carboxylic acid at the 3-position provides a handle for amide bond formation, esterification, or other derivatizations. This predictable, hierarchical reactivity enables the systematic construction of complex molecular architectures from a single, commercially available starting material.[1]

Physicochemical Properties and Safety Information

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. This compound is classified as an irritant and should be handled with appropriate personal protective equipment.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1256790-85-8 | [1] |

| Molecular Formula | C₆H₃BrClNO₂ | [1] |

| Molecular Weight | 236.45 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Storage | Sealed in dry, Room Temperature | [3] |

Safety and Handling:

-

Hazard Statements: May cause skin, eye, and respiratory irritation.[2]

-

Precautionary Measures: Use only in a well-ventilated area, preferably a chemical fume hood.[4] Wear protective gloves, chemical safety goggles, and a lab coat.[4][5] Avoid breathing dust.[4]

-

First Aid: In case of skin contact, wash with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes.[2] If inhaled, move the person to fresh air.[2] Seek medical attention if irritation persists.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound is rooted in the differential reactivity of its functional groups. Understanding the electronic and steric factors governing this reactivity is key to designing successful multi-step syntheses.

Caption: Hierarchical reactivity of this compound.

-

C5-Br Bond: The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The higher reactivity of aryl bromides compared to aryl chlorides in oxidative addition to Pd(0) is a well-established principle.[6] This allows for selective functionalization at the 5-position while preserving the chlorine at the 4-position.

-

C4-Cl Bond: The C-Cl bond is significantly less reactive. While it can participate in cross-coupling reactions, it typically requires more forcing conditions, such as stronger bases, higher temperatures, or more specialized catalyst systems. This relative inertness makes it an ideal "masked" reactive site for a subsequent synthetic step.

-

C3-COOH Group: The carboxylic acid can be readily converted to an acyl chloride, amide, or ester. This transformation is typically performed either before or after the cross-coupling reaction, depending on the functional group tolerance of the chosen coupling partners.

Key Synthetic Transformations & Protocols

The true power of this compound is realized through its application in robust and versatile cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with a boronic acid.[7] For this compound, this reaction proceeds selectively at the C-Br bond.

Caption: Experimental workflow for a solution-phase Suzuki coupling.

-

Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and powdered potassium phosphate (K₃PO₄, 3.0 eq). [8][9]2. Inerting: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add degassed solvent (e.g., DMF) via syringe. [9]4. Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify to pH ~3-4 with 1M HCl to precipitate the product.

-

Isolation: Collect the solid by vacuum filtration, washing with water and then a non-polar solvent like hexane to remove non-polar impurities. Alternatively, perform an aqueous extraction with a suitable organic solvent like ethyl acetate.

-

Purification: The crude product can be further purified by recrystallization or flash column chromatography on silica gel to yield the pure 5-arylnicotinic acid derivative.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. [10]This reaction is co-catalyzed by palladium and copper(I) and is invaluable for introducing linear alkynyl fragments into the pyridine core. [6] Rationale for Experimental Choices:

-

Dual Catalysis: A palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) initiates the catalytic cycle via oxidative addition, while a copper(I) salt (e.g., CuI) reacts with the alkyne to form a copper acetylide intermediate, which is the active species for transmetalation. [6]* Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX generated during the reaction. [6]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or DMF), add the terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq). [6]2. Base Addition: Add an amine base such as diisopropylamine (DIPA, ~2-3 eq).

-

Reaction: Stir the reaction at room temperature or with gentle heating. The reaction is often rapid and can be monitored by TLC.

-

Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter through a pad of celite to remove catalyst residues. [6]5. Isolation & Purification: Wash the filtrate with saturated aqueous NH₄Cl, brine, and then dry over anhydrous Na₂SO₄. [6]After concentrating under reduced pressure, purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. [11]This reaction has largely replaced harsher classical methods and offers excellent functional group tolerance. [11] Rationale for Experimental Choices:

-

Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered and electron-rich ligands (e.g., those based on biphenyl scaffolds or bulky alkylphosphines) are often required to promote the reductive elimination step, which is typically rate-limiting. [12][13]* Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine, forming the active amide nucleophile. [12]

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst, the appropriate phosphine ligand, and the base (e.g., NaOtBu, 1.5 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq), followed by an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat in an oil bath (typically 80-110 °C) with vigorous stirring until TLC or LC-MS indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent, and quench carefully with water or saturated aqueous NH₄Cl.

-

Isolation & Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.

Applications in Synthesis

The derivatives of this compound are key intermediates in the synthesis of a wide range of biologically active molecules.

-

Pharmaceuticals: The ability to construct diverse libraries of 5-aryl or 5-heteroaryl nicotinic acids makes this building block invaluable in drug discovery. These scaffolds are found in inhibitors of various enzymes and modulators of receptors. The related compound, 5-bromonicotinic acid, is a precursor in the synthesis of Nicergoline, a vasodilator. [14]* Agrochemicals: The halogenated pyridine core is a common motif in modern agrochemicals. Derivatives are used to synthesize novel fungicides and herbicides. [15][16]The precise placement of different functional groups allows for the fine-tuning of a compound's bioactivity and physical properties.

Conclusion

This compound is a masterful synthetic building block that offers chemists a reliable and predictable platform for molecular construction. Its well-defined hierarchy of reactivity enables selective functionalization at the C5-Br position via a host of palladium-catalyzed reactions, while the C4-Cl and C3-COOH groups are preserved for subsequent manipulations. The detailed protocols provided herein serve as a practical guide for researchers to harness the full potential of this versatile intermediate in the rapid assembly of complex molecules for pharmaceutical and agrochemical applications.

References

-

Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-2-chloronicotinic Acid: Properties, Applications, and Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

-

NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

Sources

- 1. This compound | [frontierspecialtychemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound - CAS:1256790-85-8 - Sunway Pharm Ltd [3wpharm.com]

- 4. pfaltzandbauer.com [pfaltzandbauer.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 13. m.youtube.com [m.youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. chemimpex.com [chemimpex.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromonicotinic Acid and Its Derivatives

Abstract

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged as a pivotal structural motif in modern medicinal chemistry.[1] Its strategic importance lies in its synthetic versatility, offering two distinct points for chemical modification: the carboxylic acid at the 3-position and the bromine atom at the 5-position.[2] These reactive handles allow for the systematic construction of diverse chemical libraries for drug discovery campaigns, targeting a wide array of biological targets including kinases, poly(ADP-ribose) polymerase (PARP), and other key enzymes.[2] A profound understanding of the physicochemical properties of this scaffold and its subsequent derivatives is fundamental to optimizing absorption, distribution, metabolism, and excretion (ADME) profiles, thereby enhancing the probability of success for drug candidates. This guide provides an in-depth analysis of the core physicochemical properties of 5-bromonicotinic acid, offers a comparative look at its common derivatives, and details field-proven protocols for their experimental determination.

The Strategic Importance of Physicochemical Properties in Drug Design

In the journey from a chemical entity to a therapeutic agent, the molecule's intrinsic physicochemical properties act as the gatekeepers of its biological fate.[3] Properties such as acidity (pKa), lipophilicity (logP), and solubility dictate how a compound interacts with physiological environments, influencing everything from its absorption in the gut to its ability to cross cell membranes and reach its target.[4] For derivatives of 5-bromonicotinic acid, the interplay between the ionizable carboxylic acid, the polar pyridine ring, and the lipophilic bromine atom creates a nuanced property landscape that medicinal chemists must skillfully navigate.

The carboxylic acid group is typically acidic, meaning it will be deprotonated and negatively charged at physiological pH (around 7.4). This ionization state significantly increases aqueous solubility but can hinder passive diffusion across lipid bilayers. Conversely, the bromine atom enhances lipophilicity, which can improve membrane permeability and target engagement within hydrophobic pockets, but may also decrease solubility. Derivatization of either functional group—for instance, converting the acid to a neutral ester or amide, or replacing the bromine via cross-coupling—dramatically alters this balance. Therefore, precise characterization and strategic modulation of these properties are not merely procedural steps but are central to the rational design of effective and safe medicines.

Physicochemical Profile of 5-Bromonicotinic Acid

5-Bromonicotinic acid (CAS: 20826-04-4) serves as the foundational scaffold. It is typically a white to off-white crystalline powder with a faint odor.[5][6] Its core properties provide the baseline from which all derivatization efforts are assessed.

Core Properties

A summary of the key physicochemical properties for the parent acid is presented below. It is critical to recognize that while experimental values are the gold standard, predicted values are invaluable for high-throughput virtual screening and initial compound design.

| Property | Value | Source Type | Reference |

| Molecular Formula | C₆H₄BrNO₂ | - | [6] |

| Molecular Weight | 202.01 g/mol | - | [6] |

| Melting Point | 178 - 180 °C | Experimental | [4] |

| pKa | 3.08 ± 0.10 | Predicted | [7] |

| logP | 1.29 - 1.54 | Experimental / Predicted | [6][8] |

| Aqueous Solubility | Sparingly to moderately soluble | Qualitative | [5] |

| Solvent Solubility | Slightly soluble in DMSO and Methanol | Qualitative | [7] |

-

Expert Insight: The predicted pKa of ~3.08 is a crucial parameter. It confirms that at physiological pH 7.4, the carboxylic acid will be overwhelmingly in its anionic carboxylate form. This has profound implications: while enhancing solubility in aqueous media like blood plasma, it necessitates specific transport mechanisms for cell entry, as the charged species will not readily cross lipid membranes. The logP value, hovering around 1.3-1.5, indicates moderate lipophilicity for the neutral form, a reasonable starting point for further optimization.

Crystal Structure

The solid-state conformation and intermolecular interactions are critical for understanding solubility and dissolution rates. The crystal structure of 5-bromonicotinic acid has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).

-

CCDC Deposition Number: 172544[5]

-

Key Structural Features: In the solid state, molecules of 5-bromonicotinic acid typically form hydrogen-bonded dimers through their carboxylic acid groups. These dimers then pack into a stable crystalline lattice. Understanding this packing is vital for polymorph screening and formulation development, as different crystalline forms can exhibit vastly different solubilities and bioavailabilities.

Impact of Derivatization on Physicochemical Properties

The true utility of 5-bromonicotinic acid is realized upon its derivatization. The two primary sites for modification lead to distinct classes of compounds with altered properties.

This diagram illustrates the two principal synthetic routes for modifying the 5-bromonicotinic acid scaffold, leading to derivatives with significantly different physicochemical profiles.

Comparative Physicochemical Data

The following table contrasts the parent acid with its common amide derivative to exemplify the impact of modifying the carboxylic acid group.

| Compound | Molecular Weight | Melting Point (°C) | pKa (Predicted) | logP (Calculated/Predicted) | Key Change |

| Nicotinic Acid | 123.11 | 237 | 4.85[9] | 0.15[10] | Reference Scaffold |

| 5-Bromonicotinic Acid | 202.01 | 178-180[4] | 3.08[7] | 1.29[8] | +Br: Increases MW & logP; Lowers pKa |

| 5-Bromonicotinamide | 201.02 | 219-223[11] | 14.21[11] | 0.94[12] | -COOH -> -CONH₂: Removes acidic pKa, increases MP, slightly lowers logP |

-

Expert Insight: The transformation from a carboxylic acid to a primary amide is a cornerstone of medicinal chemistry strategy. As shown with 5-bromonicotinamide, this conversion eliminates the acidic ionization center, replacing it with a very weakly basic amide (predicted pKa is for the protonated amide, which is not relevant physiologically).[11] The molecule becomes neutral across the physiological pH range. This change typically reduces aqueous solubility but significantly enhances membrane permeability. The increase in melting point suggests stronger intermolecular hydrogen bonding in the crystal lattice for the amide compared to the acid.[11] The slightly lower logP for the amide versus the acid may seem counterintuitive but can be attributed to the increased hydrogen bonding capacity of the -CONH₂ group compared to -COOH.[12]

Authoritative Protocols for Physicochemical Property Determination

The following protocols are presented as self-validating systems. The rationale behind key steps is explained to ensure both reproducibility and a deep understanding of the underlying principles.

Protocol: pKa Determination by Potentiometric Titration

This method remains the gold standard for its precision in measuring acid dissociation constants.[12] It directly measures the pH change of a solution upon the addition of a titrant.

Methodology

-

System Preparation & Calibration:

-

Calibrate a high-precision pH meter and electrode using standard aqueous buffers of pH 4.0, 7.0, and 10.0.

-

Causality: This three-point calibration ensures linearity and accuracy of the pH measurement across the expected titration range.

-

Prepare titrant solutions: standardized 0.1 M NaOH and 0.1 M HCl. Prepare a 0.15 M KCl solution to maintain constant ionic strength.

-

Causality: Maintaining ionic strength with KCl minimizes fluctuations in the activity coefficients of the ions, ensuring the measured pH accurately reflects the hydrogen ion concentration.[6]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the test compound (e.g., 5-bromonicotinic acid) in water to create a ~1 mM solution. If solubility is limited, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKa') specific to that solvent mixture.

-

Add KCl to the sample solution to a final concentration of 0.15 M.

-

Place 20 mL of the sample solution into a thermostatted titration vessel equipped with a magnetic stirrer. Purge with nitrogen gas for 5-10 minutes.

-

Causality: Nitrogen purging removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weakly acidic or basic compounds.[6]

-

-

Titration Procedure:

-

Immerse the calibrated pH electrode and the titrant delivery tip into the solution.

-

For an acidic compound like 5-bromonicotinic acid, first, add 0.1 M HCl to lower the initial pH to ~2.0, ensuring the analyte is fully protonated.

-

Begin the titration by adding small, precise aliquots of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH reaches ~12.0 to ensure the complete titration curve is captured.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis).

-

The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). More accurately, it can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

-

Perform the titration in triplicate to ensure reproducibility and report the pKa as the mean ± standard deviation.[6]

-

Protocol: Kinetic Aqueous Solubility by Nephelometry

This high-throughput method is ideal for early drug discovery, where speed is essential. It measures the light scattered by precipitates formed when a compound is added from a DMSO stock solution into an aqueous buffer.[2]

Methodology

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Prepare the aqueous buffer, typically phosphate-buffered saline (PBS) at pH 7.4.

-

Causality: Starting from a high-concentration DMSO stock is standard for HTS formats. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) as it can act as a co-solvent and artificially inflate solubility.[13]

-

-

Assay Procedure:

-

In a clear 96-well microplate, add 1.5 µL of the 10 mM DMSO stock solution to a well containing 148.5 µL of PBS (this creates a 100 µM solution with 1% DMSO).

-

Serially dilute this solution across the plate to generate a range of concentrations.

-

Seal the plate and incubate at room temperature (e.g., 25 °C) on a plate shaker for 2 hours.

-

Causality: This incubation period allows the system to approach a state of "kinetic" equilibrium. It is long enough for precipitation to occur for poorly soluble compounds but short enough for high-throughput screening.[13]

-

-

Measurement & Analysis:

-

Measure the turbidity of each well using a laser nephelometer.

-

The kinetic solubility is defined as the highest concentration at which the nephelometry signal is not significantly above the background signal of the buffer/DMSO control.

-

A standard curve with a known compound can be used for calibration.

-

Protocol: Lipophilicity (logP) Determination by RP-HPLC

This method correlates a compound's retention time on a reverse-phase (RP) HPLC column with its n-octanol/water partition coefficient (logP). It is faster and requires less material than the traditional shake-flask method.

Methodology

-

System and Standard Preparation:

-

Use a C18 reverse-phase HPLC column.

-

The mobile phase consists of a buffered aqueous phase (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

-

Causality: At pH 7.4, acidic compounds like 5-bromonicotinic acid will be ionized. The measured value is therefore logD (the distribution coefficient at a specific pH), not logP (the partition coefficient of the neutral species). To measure logP, the buffer pH should be adjusted to be at least 2 pH units below the pKa (e.g., pH 1.0) to ensure >99% of the compound is in its neutral form.

-

Prepare a set of 5-7 standard compounds with known logP values that span a range (e.g., -1 to +5). Dissolve standards and test compounds in the mobile phase.

-

-

Chromatographic Run:

-

Run the analysis isocratically (i.e., with a constant ratio of aqueous to organic phase, e.g., 50:50).

-

Inject each standard and the test compound, recording the retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

-

-

Data Analysis:

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R - t_0) / t_0 .

-

Calculate log k' for each standard.

-

Create a calibration curve by plotting the known logP values of the standards (y-axis) against their calculated log k' values (x-axis).

-

Determine the linear regression equation for the calibration curve (y = mx + c).

-

Using the log k' value of the test compound, calculate its logP using the regression equation. This provides a reliable and reproducible measure of lipophilicity.

-

Conclusion

5-Bromonicotinic acid is a foundational scaffold whose value is unlocked through a deep and quantitative understanding of its physicochemical properties and those of its derivatives. The transition from an acidic, moderately lipophilic parent compound to neutral, more permeable amides and esters, or to highly lipophilic bi-aryl structures, represents a spectrum of possibilities for the medicinal chemist. The judicious application of the robust experimental protocols detailed herein—for determining pKa, solubility, and logP—is not merely a data collection exercise. It is an essential component of a scientifically rigorous, hypothesis-driven drug discovery program, enabling researchers to make informed decisions that minimize late-stage attrition and accelerate the development of novel therapeutics.

References

-

PubChem. 5-Bromonicotinic acid. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 5-Bromonicotinic Acid in Modern Pharmaceutical Synthesis. [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

-

Chemcasts. 5-Bromonicotinamide (CAS 28733-43-9) Properties. [Link]

-

Protheragen. 5-Bromonicotinamide. [Link]

-

FooDB. Showing Compound Nicotinic acid (FDB001014). [Link]

-

PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]

-

Der Pharma Chemica. Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

-

PubChem. 5-Bromonicotinamide. National Center for Biotechnology Information. [Link]

-

Wikipedia. Nicotinic acid. [Link]

- Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.

- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

Sources

- 1. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]

- 2. 5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 5-Bromopyridine-3-carboxylic acid 98 20826-04-4 [sigmaaldrich.com]

- 5. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 5-Bromonicotinic acid CAS#: 20826-04-4 [m.chemicalbook.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 5-Bromonicotinamide - Protheragen [protheragen.ai]

- 12. chemscene.com [chemscene.com]

- 13. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

The Strategic Value of 5-Bromo-4-chloronicotinic Acid in Modern Drug Discovery: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Substituted Pyridines

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold," a core structural motif frequently found in a multitude of bioactive compounds and approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding, its inherent polarity, and its susceptibility to a wide range of chemical modifications make it an invaluable building block for crafting molecules with tailored pharmacological profiles.[1] Within this class, halogenated nicotinic acids—pyridine-3-carboxylic acids bearing halogen substituents—offer a particularly rich platform for innovation. The presence and positioning of halogen atoms provide medicinal chemists with powerful tools to modulate physicochemical properties such as acidity (pKa) and lipophilicity (logP), influence metabolic stability, and introduce key vectors for synthetic diversification.[2]

This technical guide focuses on a specific, yet strategically significant, member of this family: 5-Bromo-4-chloronicotinic acid . This molecule, with its distinct substitution pattern, presents a unique set of opportunities for drug discovery, particularly in the realm of targeted therapies like kinase inhibitors. We will delve into its synthetic considerations, explore its reactivity with a focus on chemoselective transformations, and contextualize its application as both a key intermediate and a valuable fragment in the construction of complex, biologically active agents.

Physicochemical Properties and Strategic Design Considerations

While experimental data for this compound is not extensively published, we can infer its key properties based on the foundational chemistry of nicotinic acid and the known effects of halogen substitution.

| Property | Parent Compound (Nicotinic Acid) | Expected Influence of Substituents on this compound |